molecular formula C16H15NO4 B5657043 4-propylphenyl 4-nitrobenzoate

4-propylphenyl 4-nitrobenzoate

Cat. No.: B5657043
M. Wt: 285.29 g/mol
InChI Key: MGHWJCHONCJMRE-UHFFFAOYSA-N
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Description

4-Propylphenyl 4-nitrobenzoate is an ester derivative of 4-nitrobenzoic acid, where the carboxylic acid group is esterified with 4-propylphenol.

The 4-nitrobenzoate moiety is known for its strong electron-withdrawing nitro group, which influences reactivity, crystallinity, and hydrogen-bonding capabilities .

Properties

IUPAC Name

(4-propylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-3-12-4-10-15(11-5-12)21-16(18)13-6-8-14(9-7-13)17(19)20/h4-11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHWJCHONCJMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-propylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-propylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Propylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products:

Scientific Research Applications

4-Propylphenyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-propylphenyl 4-nitrobenzoate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved include the interaction of the nitro group with reducing agents, leading to the formation of intermediate species before the final product is obtained .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Methyl and propargyl derivatives are synthesized via straightforward esterification or alkylation, often with high yields . The 4-propylphenyl variant would likely require optimized conditions due to steric hindrance from the bulky aryl group.
  • Functional Groups : The nitro group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., hydrazide formation in methyl 4-nitrobenzoate ).

Physicochemical Properties

Table 2: Comparative Physicochemical Properties
Compound Melting Point (°C) Solubility Hydrogen-Bonding Behavior
Methyl 4-nitrobenzoate ~95–97 Soluble in dioxane, methanol Forms ionic salts with amines; participates in N–H···O and O–H···O bonds
4-Nitrobenzoic acid salts (e.g., 2-hydroxyethylammonium 4-nitrobenzoate) 120–150 (decomposes) High in polar solvents Extensive 2D/3D hydrogen-bonded networks; stronger ionic interactions than neutral esters
4-Propylphenyl 4-nitrobenzoate (hypothetical) Estimated 80–90 Low in water; soluble in toluene, DCM Likely forms weaker hydrogen bonds due to steric hindrance; enhanced crystallinity from aryl stacking

Key Observations :

  • Hydrogen Bonding : Salts of 4-nitrobenzoic acid (e.g., 2-hydroxyethylammonium 4-nitrobenzoate) exhibit robust hydrogen-bonded networks, critical for crystal engineering . In contrast, the 4-propylphenyl ester’s bulky substituent may disrupt such networks, favoring van der Waals interactions.
  • Solubility : The lipophilic 4-propylphenyl group likely reduces aqueous solubility compared to methyl or hydroxyalkyl derivatives, aligning with trends in cytochrome P450 inhibitors .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 4-propylphenyl 4-nitrobenzoate?

  • Methodology : The synthesis typically involves direct esterification between 4-nitrobenzoic acid and 4-propylphenol. A catalytic approach using acid catalysts (e.g., sulfuric acid) under reflux conditions is common. Molar ratios (e.g., 1:1.2 acid-to-alcohol) and solvent selection (e.g., toluene) are critical for optimizing yield. Post-reaction, the product is purified via recrystallization or vacuum distillation. GC-MS analysis with a capillary column (e.g., HP-5ms) and helium carrier gas is used to verify purity and identify byproducts .

Q. How is this compound characterized after synthesis?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester linkage and substituent positions (e.g., nitro and propyl groups).
  • GC-MS : Electron ionization (70 eV) for molecular ion detection and fragmentation pattern analysis.
  • Melting Point Analysis : To assess crystallinity and purity.
    Cross-referencing with spectral libraries (e.g., NIST 2014) ensures accurate identification .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Waste should be segregated and disposed via certified chemical waste services to prevent environmental contamination. Emergency protocols for spills (e.g., neutralization with sodium bicarbonate) must be established .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

  • Methodology :

  • X-ray Crystallography : Use programs like SHELXL for crystal structure refinement. SHELX’s robustness in handling twinned data or high-resolution datasets ensures accurate bond-length/angle measurements .
  • Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing nitro vs. carbonyl peaks).
  • Database Comparisons : Reference crystallographic databases (e.g., CCDC) to identify misassignments, as seen in co-crystal misidentification cases .

Q. What enzymatic pathways degrade 4-nitrobenzoate analogs like this compound in microbial systems?

  • Methodology :

  • Microbial Assays : Use Pseudomonas putida strains to study nitroreductase activity. Aerobic/anaerobic conditions are tested for pathway divergence.
  • Metabolite Tracking : LC-MS identifies intermediates (e.g., 4-hydroxylaminobenzoate) generated by PnbA (reductase) and PnbB (lyase) enzymes .
  • Oxygen Consumption Rates : Measure O2_2 uptake with Clark electrodes to confirm enzymatic activity .

Q. How does the supramolecular architecture of this compound influence its properties?

  • Methodology :

  • Hydrogen-Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies O-H···O and N-H···O interactions in crystals.
  • Thermal Stability : DSC/TGA correlates hydrogen-bond strength with melting/decomposition points.
  • Solubility Studies : Polar solvents disrupt ionic/covalent networks, affecting dissolution rates .

Q. How do reaction conditions impact yield and purity in this compound synthesis?

  • Methodology :

  • Catalyst Screening : Compare homogeneous (H2_2SO4_4) vs. heterogeneous (zeolites) catalysts under ultrasound to enhance esterification efficiency.
  • Reflux Optimization : Vary temperature (80–120°C) and time (2–24 hrs) to minimize side reactions (e.g., nitration of the phenyl group).
  • Distillation Parameters : Adjust vacuum levels to isolate the ester without thermal degradation .

Q. Can computational methods predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Model transition states for nucleophilic acyl substitution or nitro-group reduction.
  • QSAR Models : Corporate Hammett constants (σ\sigma) of substituents to predict reaction rates.
  • PubChem Data Mining : Leverage existing datasets on nitrobenzoate analogs to infer reactivity trends .

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